2-((1S)-1-Amino-2-hydroxypropyl)phenol
Description
2-((1S)-1-Amino-2-hydroxypropyl)phenol is a chiral amino alcohol derivative featuring a phenol group, a hydroxyl-substituted propyl chain, and a primary amine in the (1S)-stereochemical configuration.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3/t6?,9-/m1/s1 |
InChI Key |
JXKFVSLCCUBGIK-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC=CC=C1O)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S)-1-Amino-2-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification.
Another method involves the nucleophilic aromatic substitution of aryl halides, where the aromatic ring is activated by electron-withdrawing groups, making it susceptible to nucleophilic attack . This method can be used to introduce the amino and hydroxyl groups onto the phenol ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency. The use of green chemistry principles, such as the ipso-hydroxylation of arylboronic acids, is preferred to minimize environmental impact and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-((1S)-1-Amino-2-hydroxypropyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to hydroquinones is also possible, often using reagents like sodium borohydride.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent used to convert quinones to hydroquinones.
Substitution: Dilute nitric acid (HNO3) for nitration and bromine water for bromination are commonly used reagents.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: 2-nitrophenol, 4-nitrophenol, and 2,4,6-tribromophenol
Scientific Research Applications
2-((1S)-1-Amino-2-hydroxypropyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1S)-1-Amino-2-hydroxypropyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-((1S)-1-Amino-2-hydroxypropyl)phenol with key analogs based on synthesis methods, structural features, and applications.
Functional Group Variations
Compound C : (1S)-(-)-Camphanic acid amide
- Structure: Contains a camphor-derived amide instead of a phenol.
- Comparison: The amide group in Compound C offers hydrolytic stability, whereas the phenol in the target compound may confer antioxidant or chelating properties.
Compound D: (1S,2R)-(+)-Norephedrine
- Structure : A β-hydroxyamphetamine with a phenyl group and secondary alcohol.
- Comparison: Norephedrine’s stimulant activity contrasts with the undefined bioactivity of this compound, highlighting the role of stereochemistry and substituents in pharmacological profiles.
Q & A
What are the common synthetic routes for 2-((1S)-1-Amino-2-hydroxypropyl)phenol, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis of chiral amino alcohols like this compound often involves asymmetric reduction of ketones or reductive amination of aldehydes. For example, stereoselective synthesis of similar compounds (e.g., (2S)-2-amino-3-phenyl-1-propanol) employs catalytic hydrogenation with chiral catalysts or enzymatic resolution . Optimization includes adjusting reaction temperature (e.g., 0–25°C for enantiomeric purity), solvent polarity (e.g., ethanol/water mixtures), and catalyst loading (e.g., 1–5 mol% Pd/C). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical to minimize byproducts.
What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR can confirm stereochemistry through coupling constants (e.g., J values for vicinal protons) and NOESY correlations to verify spatial proximity of functional groups .
- X-ray Crystallography: Resolves absolute configuration, as demonstrated for structurally related compounds like 2-(1H-indol-2-yl)phenol derivatives .
- Circular Dichroism (CD): Detects optical activity in chiral centers, particularly useful for distinguishing enantiomers .
How should researchers handle and store this compound to ensure safety and stability?
Level: Basic
Methodological Answer:
- Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage: Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .
- Stability Testing: Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC analysis to assess degradation products .
What are the implications of stereochemical purity on the biological activity of this compound?
Level: Advanced
Methodological Answer:
Enantiomeric impurities (e.g., 1R vs. 1S configuration) can drastically alter biological interactions. For example, analogs like 4-[(1S,2R)-1-hydroxy-2-{[2-(4-hydroxyphenyl)ethyl]amino}propyl]phenol show stereospecific binding to adrenergic receptors, where the wrong enantiomer may antagonize intended activity . Researchers must:
- Use chiral HPLC or SFC (supercritical fluid chromatography) to confirm ≥99% enantiomeric excess.
- Validate activity through assays comparing racemic mixtures vs. pure enantiomers.
How can contradictions in pharmacological data for this compound be systematically addressed?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
- Purity Variability: Impurities (e.g., residual solvents, diastereomers) can skew results. Use mass spectrometry and elemental analysis to verify compound identity and purity .
- Assay Conditions: Differences in buffer pH, temperature, or cell lines may affect outcomes. Standardize protocols (e.g., fixed 37°C incubation for enzyme assays) .
- Data Normalization: Apply rigorous statistical methods (e.g., ANOVA with post-hoc tests) to account for batch effects .
What computational methods are recommended for studying the interaction mechanisms of this compound with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to receptors (e.g., β2-adrenergic receptors). Validate with mutagenesis studies on key residues .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
How can researchers mitigate oxidative degradation during long-term studies of this compound?
Level: Advanced
Methodological Answer:
- Antioxidant Additives: Include 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) in formulations .
- Oxygen-Free Environment: Store solutions in amber vials with nitrogen headspace.
- Stability-Indicating Assays: Use UPLC-MS to detect degradation products (e.g., quinone derivatives) and adjust storage conditions accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
